molecular formula C21H20ClNO5 B2483792 Ethyl 3-(2-(4-chlorophenoxy)-2-methylpropanamido)benzofuran-2-carboxylate CAS No. 847405-99-6

Ethyl 3-(2-(4-chlorophenoxy)-2-methylpropanamido)benzofuran-2-carboxylate

Cat. No.: B2483792
CAS No.: 847405-99-6
M. Wt: 401.84
InChI Key: ZSJMLJJGDDUSDZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(4-chlorophenoxy)-2-methylpropanamido)benzofuran-2-carboxylate is a synthetic organic compound with the molecular formula C21H20ClNO5 It is characterized by the presence of a benzofuran ring, an ethyl ester group, and a chlorophenoxy moiety

Properties

IUPAC Name

ethyl 3-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO5/c1-4-26-19(24)18-17(15-7-5-6-8-16(15)27-18)23-20(25)21(2,3)28-14-11-9-13(22)10-12-14/h5-12H,4H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJMLJJGDDUSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Phenolic Precursors

The benzofuran scaffold is typically synthesized via cyclocondensation reactions. A representative method involves reacting substituted phenols with β-keto esters under acidic conditions. For instance, ethyl 2-chloroacetoacetate reacts with 2-hydroxybenzaldehyde derivatives in the presence of polyphosphoric acid (PPA) at 85°C for 8 hours to yield ethyl benzofuran-2-carboxylate derivatives. This method achieves cyclization through intramolecular esterification, with PPA acting as both a catalyst and dehydrating agent.

Example Protocol

  • Reactants : 2-Hydroxybenzaldehyde (1.1 mmol), ethyl 2-chloroacetoacetate (1.2 mmol)
  • Catalyst : Polyphosphoric acid (300 mg)
  • Conditions : 85°C, 8 hours
  • Yield : 68–85%

Alternative Cyclization Strategies

Copper triflate (Cu(OTf)₂) catalyzes cyclocondensation of ethyl 2-diazo-3-oxobutanoate with phenols at 110°C, forming benzofuran-2-carboxylates. This method avoids strongly acidic conditions, enhancing compatibility with acid-sensitive functional groups.

Functionalization at Position 3

Introduction of Amino Groups

Position 3 of the benzofuran ring is functionalized via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). Nitration followed by reduction is a classical approach:

  • Nitration : Treat ethyl benzofuran-2-carboxylate with nitric acid in sulfuric acid at 0–5°C to introduce a nitro group at position 3.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine.

Challenges : Regioselectivity in EAS is influenced by the electron-withdrawing ester group at position 2, which directs substitution to position 4 or 6. To overcome this, DoM using lithium diisopropylamide (LDA) enables precise functionalization at position 3.

Amide Bond Formation

The 3-amino intermediate undergoes amidation with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride. This acid chloride is prepared by treating 2-(4-chlorophenoxy)-2-methylpropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Typical Procedure

  • Reactants : 3-Aminobenzofuran-2-carboxylate (1 equiv), 2-(4-chlorophenoxy)-2-methylpropanoyl chloride (1.2 equiv)
  • Base : Triethylamine (2 equiv)
  • Solvent : Dichloromethane (DCM), 0–5°C → 25°C
  • Yield : 70–85%

Alternative Synthetic Routes

One-Pot Tandem Reactions

Recent advances employ tandem cyclization-amidation sequences. For example, ethyl 3-aminobenzofuran-2-carboxylate is generated in situ via Cu(I)-catalyzed coupling of 2-iodophenols with β-keto esters, followed by direct amidation. This reduces purification steps and improves overall efficiency.

Solid-Phase Synthesis

Immobilization of the benzofuran core on Wang resin enables iterative amidation and cleavage, though this method is less common due to scalability issues.

Critical Analysis of Methodologies

Yield Optimization

Cyclocondensation yields (68–85%) are influenced by substituent electronic effects. Electron-donating groups on phenolic precursors enhance reaction rates but may compromise regioselectivity.

Purity and Byproduct Management

Common byproducts include regioisomeric benzofurans and over-chlorinated intermediates. Chromatographic purification (silica gel, petroleum ether/EtOAc) is essential for isolating the target compound.

Scalability Considerations

Industrial-scale synthesis prioritizes cost-effective catalysts (e.g., PPA over Cu(OTf)₂) and solvent recovery systems. Batch processes using dichloromethane or toluene are standard.

Comparative Data Table

Step Reagents/Conditions Yield (%) Key Challenges
Cyclocondensation PPA, 85°C, 8h 68–85 Regioselectivity control
Nitration HNO₃/H₂SO₄, 0–5°C 60–75 Competing di-nitration
Reduction H₂/Pd-C, EtOH 80–90 Catalyst poisoning by sulfur groups
Amidation SOCl₂, Et₃N, DCM 70–85 Hydrolysis of acid chloride

Chemical Reactions Analysis

Ethyl 3-(2-(4-chlorophenoxy)-2-methylpropanamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Ethyl 3-(2-(4-chlorophenoxy)-2-methylpropanamido)benzofuran-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(4-chlorophenoxy)-2-methylpropanamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

Ethyl 3-(2-(4-chlorophenoxy)-2-methylpropanamido)benzofuran-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylate: This compound has a methoxy group instead of a chlorophenoxy group, which may result in different chemical and biological properties.

    Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate: This compound lacks the methyl group on the propanamido moiety, which may affect its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-(2-(4-chlorophenoxy)-2-methylpropanamido)benzofuran-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. With the molecular formula C21H20ClNO5C_{21}H_{20}ClNO_5, it features a benzofuran ring, an ethyl ester group, and a chlorophenoxy moiety, which contribute to its unique properties and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, modulating biochemical pathways involved in various disease processes. The exact mechanisms remain under investigation, but preliminary studies suggest potential anti-inflammatory , antimicrobial , and anticancer properties.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli , indicating its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound's anti-inflammatory properties are linked to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that it can reduce the production of TNF-alpha and IL-6 , suggesting its utility in managing inflammatory diseases such as arthritis.

Anticancer Activity

Recent research has explored the compound's anticancer effects, particularly against breast and colon cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of the caspase pathway , highlighting its potential as a chemotherapeutic agent.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of microbial pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Activity

A study assessing the anti-inflammatory effects of this compound involved treating macrophage cells with varying concentrations. The findings revealed a dose-dependent decrease in inflammatory markers, supporting its application in inflammatory conditions.

Case Study 3: Anticancer Research

In vitro assays conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability, with IC50 values of 30 µM and 25 µM, respectively. These results suggest promising anticancer properties that warrant further investigation in vivo.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it can be compared with similar compounds:

Compound NameStructureBiological Activity
Ethyl 3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxylateStructureModerate antimicrobial activity
Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylateStructureLower anticancer efficacy

The presence of the chlorophenoxy group in this compound appears to enhance its biological activities compared to related compounds.

Q & A

Q. Purity Optimization :

  • Chromatographic purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) achieves >95% purity .
  • Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to remove byproducts .

What analytical techniques are critical for characterizing this compound’s structure and functional groups?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign benzofuran protons (δ 6.8–7.5 ppm), ethyl ester (δ 1.3–4.3 ppm), and amide NH (δ 8.1–8.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region .
  • Infrared Spectroscopy (IR) : Confirm ester C=O (~1720 cm⁻¹), amide C=O (~1650 cm⁻¹), and chlorophenoxy C-Cl (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at ~443 m/z) and fragmentation patterns .

How can researchers design initial biological activity screens for this compound?

Q. Basic Research Focus

  • Antimicrobial Assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Anticancer Screening :
    • MTT Assay : Evaluate cytotoxicity in melanoma (A375) or breast cancer (MCF-7) cell lines .
  • Anti-inflammatory Activity :
    • COX-2 Inhibition : Measure IC₅₀ via ELISA-based enzymatic assays .

What strategies can resolve contradictions in spectral data during structural elucidation?

Q. Advanced Research Focus

  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 3-(2-(4-methoxyphenoxy)acetamido)benzofuran-2-carboxylate) to identify substituent-specific shifts .
  • Computational Validation :
    • DFT Calculations : Simulate NMR/IR spectra using Gaussian09 with B3LYP/6-31G(d) basis set to match experimental data .
  • Isotopic Labeling : Synthesize ¹³C-labeled derivatives to confirm ambiguous carbonyl or aromatic signals .

How can reaction conditions be optimized to improve yield in large-scale synthesis?

Q. Advanced Research Focus

  • Catalyst Screening : Test palladium (e.g., Pd/C) or organocatalysts for amide coupling efficiency .
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents for cyclization step kinetics .
  • Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from 24h to 2–4h .

What mechanistic studies are recommended to explore its antiviral or anticancer activity?

Q. Advanced Research Focus

  • Molecular Docking : Simulate binding to viral protease (e.g., SARS-CoV-2 Mpro) or oncogenic targets (e.g., Bcl-2) using AutoDock Vina .
  • Enzyme Inhibition Assays : Quantify inhibition of topoisomerase II or viral RNA polymerases via fluorometric substrates .
  • Apoptosis Pathways : Perform Western blotting for caspase-3/9 activation in treated cancer cells .

How can structure-activity relationship (SAR) studies be structured for derivatives?

Q. Advanced Research Focus

  • Substituent Variation : Synthesize analogs with halogens (F, Br), methoxy, or nitro groups at the 4-chlorophenoxy position to assess lipophilicity (logP) and bioactivity .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen-bonding (amide) and hydrophobic (benzofuran) motifs .
  • In Vivo Correlation : Compare in vitro IC₅₀ with murine pharmacokinetic data (e.g., bioavailability, half-life) .

How should stability studies be designed under varying storage and experimental conditions?

Q. Advanced Research Focus

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>200°C) and hygroscopicity .
  • pH Stability : Incubate in buffers (pH 2–10) and monitor degradation via HPLC at 24h/48h intervals .
  • Light Sensitivity : Store under UV/visible light and assess photodegradation products via LC-MS .

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